molecular formula C11H13N5O2 B8110097 N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B8110097
M. Wt: 247.25 g/mol
InChI Key: CSCWQIURHPVUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of an imidazo[1,2-a]pyrazine ring fused with an isoxazole moiety, making it a versatile scaffold for the development of new pharmaceuticals and chemical probes.

Chemical Reactions Analysis

Types of Reactions

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve solvents like ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-1-yl)methyl)ethanamine
  • tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate

Uniqueness

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide stands out due to its unique combination of the imidazo[1,2-a]pyrazine and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold for the development of new therapeutic agents and chemical probes.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c17-11(9-1-2-15-18-9)14-6-8-5-13-10-7-12-3-4-16(8)10/h1-2,5,12H,3-4,6-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCWQIURHPVUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2CNC(=O)C3=CC=NO3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.